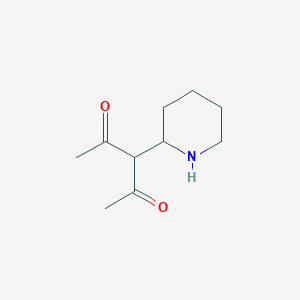
3-(Piperidin-2-yl)pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Piperidin-2-yl)pentane-2,4-dione is a compound that features a piperidine ring attached to a pentane-2,4-dione moiety. Piperidine is a six-membered heterocycle containing one nitrogen atom, which is a common structural motif in many pharmaceuticals and natural products. The presence of the piperidine ring in this compound suggests potential biological activity and utility in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-2-yl)pentane-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of piperidine with pentane-2,4-dione under acidic or basic conditions. The reaction typically proceeds via nucleophilic addition of the piperidine nitrogen to the carbonyl group of the pentane-2,4-dione, followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents may also be employed to enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
3-(Piperidin-2-yl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-(Piperidin-2-yl)pentane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may be explored for its pharmacological properties, including potential therapeutic effects.
Industry: The compound can be used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 3-(Piperidin-2-yl)pentane-2,4-dione involves its interaction with molecular targets and pathways. The piperidine ring can interact with biological receptors or enzymes, potentially modulating their activity. The exact mechanism depends on the specific biological context and the compound’s structural features.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
Pentane-2,4-dione: A diketone with two carbonyl groups.
3-(Pyridin-2-yl)pentane-2,4-dione: A similar compound with a pyridine ring instead of a piperidine ring.
Uniqueness
3-(Piperidin-2-yl)pentane-2,4-dione is unique due to the combination of the piperidine ring and the pentane-2,4-dione moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H17NO2 |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
3-piperidin-2-ylpentane-2,4-dione |
InChI |
InChI=1S/C10H17NO2/c1-7(12)10(8(2)13)9-5-3-4-6-11-9/h9-11H,3-6H2,1-2H3 |
Clave InChI |
GBCUJWSKOZFHPA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1CCCCN1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


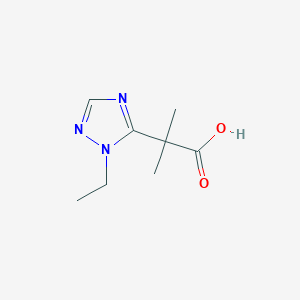
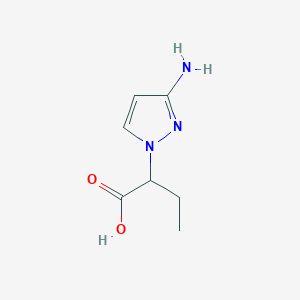
![6-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine](/img/structure/B13301262.png)
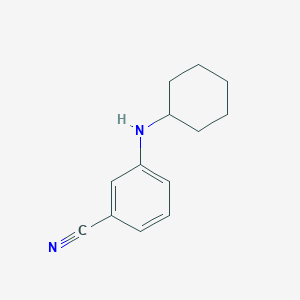

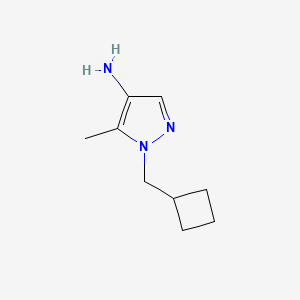
![4-bromo-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13301282.png)
![2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol](/img/structure/B13301287.png)
![(2-Methylpentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B13301288.png)
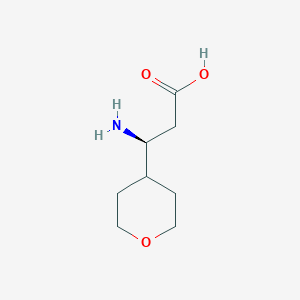
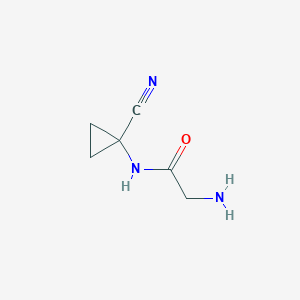
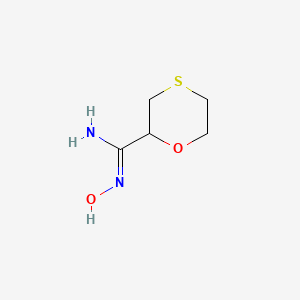
![N-{2-[(thian-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13301319.png)

